Prolonium iodide

Description

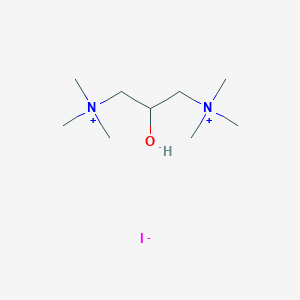

Prolonium iodide (chemical formula: C₉H₂₄I₂N₂O, molecular weight: 430.11 g/mol) is a quaternary ammonium iodide compound primarily recognized for its dual role as a neuroprotective agent and iodine source. It is indicated for neurodegenerative disorders (e.g., Alzheimer’s, Parkinson’s) and inflammatory conditions due to its acetylcholinesterase inhibitory, anti-inflammatory, and antioxidant properties . Pharmacokinetically, it exhibits rapid absorption (peak plasma concentration: 1–2 hours), a half-life of 4–6 hours, and is administered orally (50–200 mg/day) or intravenously . Severe adverse effects are rare, but mild gastrointestinal disturbances and hepatic enzyme elevation have been reported .

Properties

CAS No. |

123-47-7 |

|---|---|

Molecular Formula |

C9H24IN2O+ |

Molecular Weight |

303.20 g/mol |

IUPAC Name |

[2-hydroxy-3-(trimethylazaniumyl)propyl]-trimethylazanium;iodide |

InChI |

InChI=1S/C9H24N2O.HI/c1-10(2,3)7-9(12)8-11(4,5)6;/h9,12H,7-8H2,1-6H3;1H/q+2;/p-1 |

InChI Key |

BYZAPDFLSJTAQK-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CC(C[N+](C)(C)C)O.[I-].[I-] |

Canonical SMILES |

C[N+](C)(C)CC(C[N+](C)(C)C)O.[I-] |

Appearance |

Solid powder |

Other CAS No. |

123-47-7 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Prolonium iodide; NSC 41.49; NSC-4149; NSC4149 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Prolonium iodide can be synthesized through the reaction of 2-hydroxypropane-1,3-diamine with methyl iodide under controlled conditions. The reaction typically involves the use of a solvent such as acetonitrile and requires careful temperature control to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of prolonium iodide involves large-scale synthesis using similar reaction conditions but with enhanced safety and efficiency measures. The process includes the purification of the product through recrystallization or other suitable methods to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Prolonium iodide undergoes various chemical reactions, including:

Oxidation: It can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced under specific conditions using reducing agents.

Substitution: It can participate in substitution reactions where the iodide ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like silver nitrate can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various iodide derivatives .

Scientific Research Applications

Prolonium iodide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of prolonium iodide involves several biochemical pathways:

Neuroreceptor Modulation: It modulates the activity of neuroreceptors, particularly acetylcholinesterase, which helps increase acetylcholine levels in the brain, enhancing cognitive functions.

Anti-inflammatory Properties: It downregulates pro-inflammatory cytokines and upregulates anti-inflammatory cytokines, reducing chronic inflammation.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting neurons from damage.

Comparison with Similar Compounds

Data Tables

Table 1: Pharmacological Comparison of Prolonium Iodide and Key Analogs

Table 2: Market and Clinical Status (2020–2025)

Research Findings and Contradictions

- Neuroprotection: Prolonium iodide’s acetylcholinesterase inhibition (AChE) is comparable to donepezil but with additional anti-inflammatory benefits .

- Iodine Delivery : Unlike potassium perchlorate, prolonium iodide addresses iodine deficiency in thyroid storm, but its use in hyperthyroidism is contraindicated .

- Safety : Prolonium iodide’s hepatic risks mirror propylthiouracil, yet its neuroprotective niche limits direct competition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.